Benzoxazolinate

Description

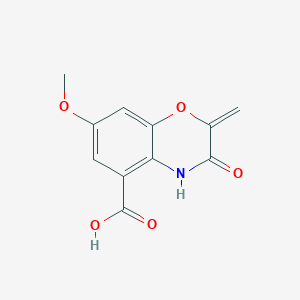

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-5-10(13)12-9-7(11(14)15)3-6(16-2)4-8(9)17-5/h3-4H,1H2,2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZXOXPPCUXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147410 | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105897-30-1 | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105897-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105897301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzoxazolinate: Chemical Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazolinate, a rare and biologically significant heterocyclic moiety, is a key component of several potent natural products, including the antitumor antibiotic C-1027. Its unique structure enables interaction with crucial biomolecules like proteins and DNA, making it a molecule of high interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate biosynthetic pathway of this compound. Detailed experimental protocols for its characterization, based on available literature, are also presented.

Chemical Structure and Identification

The seminal discovery and characterization of this compound-containing natural products have led to the precise elucidation of its chemical identity.

Systematic Name and Formula

The formal IUPAC name for the core this compound structure is 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid .

Molecular Formula: C₁₁H₉NO₅

Canonical SMILES: COC1=CC2=C(C=C1C(=O)O)N(C(=O)C(=C)O2)

2D Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

While specific experimental data for isolated this compound is not extensively reported due to its primary occurrence within larger natural products, the following table summarizes key computed and known properties.

| Property | Value | Source |

| Molecular Weight | 235.19 g/mol | KEGG COMPOUND: C11468[1] |

| Exact Mass | 235.0481 g/mol | KEGG COMPOUND: C11468[1] |

| Boiling Point (Predicted) | 279.8 ± 23.0 °C | ChemicalBook |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Data not readily available. Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | - |

| Melting Point | Data not readily available for the isolated compound. | - |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating pathway that originates from the primary metabolite, chorismate. It involves a series of enzymatic transformations to construct the characteristic bicyclic ring system.

Biosynthetic Pathway

The biosynthesis of the this compound moiety has been elucidated through studies of the C-1027 gene cluster in Streptomyces globisporus and the benzobactin gene cluster in various bacteria.[2][3] The pathway initiates from chorismate, a key branch-point intermediate in the shikimate pathway.

References

The Benzoxazolinate Moiety: A Technical Guide to a Rare Pharmacophore in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolinate core is a rare and privileged heterocyclic scaffold found in a select group of bacterial natural products. Its unique bis-heterocyclic structure confers remarkable biological activities, primarily through its ability to interact with macromolecules such as DNA and proteins. This technical guide provides an in-depth overview of natural products containing the this compound moiety, with a focus on their biosynthesis, biological activity, and potential for drug development. We will delve into the experimental protocols for their study and present key data in a structured format to facilitate research and development in this promising area.

The this compound moiety was first identified in the potent enediyne antitumor antibiotic C-1027, produced by Streptomyces globisporus.[1] In C-1027, the this compound component plays a crucial role in stabilizing the reactive enediyne chromophore and mediating its interaction with DNA, leading to double-stranded breaks.[1] More recently, genome mining has uncovered a new class of this compound-containing natural products, the benzobactins, from diverse bacteria, including Xenorhabdus and Pseudomonas species.[1][2] These discoveries highlight the untapped potential of this structural motif in natural product chemistry and drug discovery.

Known this compound-Containing Natural Products

While still a rare structural feature, the number of known natural products containing a this compound moiety is growing. The most well-characterized examples are C-1027 and the more recently discovered benzobactins.

C-1027

C-1027 is a chromoprotein antibiotic consisting of an apoprotein and a non-covalently bound chromophore. The chromophore is a highly unstable enediyne that derives its biological activity from its ability to generate a diradical species, which in turn cleaves DNA. The this compound moiety is a key component of the C-1027 chromophore, contributing to its DNA binding and stabilizing the enediyne core.

Benzobactins

The benzobactins are a newer class of this compound-containing natural products discovered through genome mining.[1][2] Produced by various Proteobacteria and Firmicutes, these compounds exhibit cytotoxic activities.[1] Unlike C-1027, the benzobactins are not enediynes, suggesting that the this compound moiety itself may possess intrinsic biological activity or contribute to the activity of the overall molecule in different ways.

Biosynthesis of the this compound Moiety

The biosynthesis of the this compound core originates from the shikimate pathway, with chorismate serving as the primary precursor.[3] In the biosynthesis of C-1027 in Streptomyces globisporus, two key enzymes, SgcD and SgcG, are involved in the initial steps. SgcD, a 2-amino-2-deoxyisochorismate (ADIC) synthase, converts chorismate to ADIC. Subsequently, SgcG, an iron-sulfur, FMN-dependent ADIC dehydrogenase, catalyzes the formation of 3-enolpyruvoylanthranilate (OPA).[3] OPA is a key branching point in the pathway, leading to the formation of the this compound moiety through a series of subsequent enzymatic steps, including amide bond formation, hydroxylation, O-methylation, and cyclization.[3] The final cyclization step to form the this compound ring is mediated by a putative acyl AMP-ligase.[1][2]

A similar biosynthetic logic is observed for the benzobactins, where homologous gene clusters are found in various bacterial species.[1] The discovery of these widespread gene clusters suggests that this compound-containing natural products may be more common than previously thought.

Biological Activity and Mechanism of Action

The this compound moiety is integral to the potent biological activities of the natural products in which it is found.

DNA Damage by C-1027

The primary mechanism of action of C-1027 is the induction of double-stranded DNA breaks. The this compound portion of the chromophore acts as a DNA intercalator, positioning the enediyne core in the minor groove of the DNA.[1] This proximity allows the diradical, generated through a Bergman cyclization of the enediyne, to abstract hydrogen atoms from the deoxyribose backbone, leading to strand scission.

Immunomodulatory Effects

Recent studies on a derivative of C-1027, GLS-1027, have revealed an immunomodulatory role, suggesting that the this compound moiety may have biological activities beyond DNA damage. GLS-1027 has been shown to reduce the secretion of pro-inflammatory cytokines by inhibiting the activation of NF-κB and p38 MAPK signaling pathways. This suggests that this compound-containing compounds could be explored as potential anti-inflammatory agents.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of selected this compound-containing compounds and their derivatives.

| Compound | Assay | Cell Line/Organism | IC50 / MIC | Reference |

| C-1027 | Cytotoxicity | Various Cancer Cell Lines | pM to nM range | General Literature |

| Benzobactin A | Cytotoxicity | Not Specified | Cytotoxic | [1] |

| Benzoxazolinone derivatives | Antimicrobial | S. aureus | 2 mg/mL | [4] |

| Benzoxazolinone derivatives | Antimicrobial | E. coli | 4 mg/mL | [4] |

| Benzoxazolinone derivatives | Antimicrobial | E. faecalis | 4 mg/mL | [4] |

| Benzoxazolinone derivatives | Antimicrobial | K. pneumoniae | 2 mg/mL | [4] |

Spectroscopic Data

The structural elucidation of this compound-containing natural products relies on a combination of spectroscopic techniques, primarily NMR and high-resolution mass spectrometry (HRMS). The following table provides representative spectroscopic data for Benzobactin B.

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| H-4 | 7.20 (d, J = 7.8 Hz) |

| H-5 | 7.35 (t, J = 7.8 Hz) |

| H-6 | 7.15 (t, J = 7.8 Hz) |

| H-7 | 7.50 (d, J = 7.8 Hz) |

| ¹³C NMR | |

| C-2 | 158.0 |

| C-3a | 142.5 |

| C-4 | 120.5 |

| C-5 | 128.0 |

| C-6 | 122.0 |

| C-7 | 115.0 |

| C-7a | 148.0 |

| HRMS | [M+H]⁺ m/z 305.XXXX |

Note: The spectroscopic data provided is representative and may vary slightly depending on the solvent and instrument used. The HRMS value is illustrative.[1]

Experimental Protocols

Genome Mining for this compound Biosynthetic Gene Clusters

This protocol outlines a general workflow for identifying novel this compound biosynthetic gene clusters (BGCs) from genomic data.

Methodology:

-

Query Selection: Use the protein sequence of a known key enzyme in this compound biosynthesis, such as the putative acyl AMP-ligase (e.g., XsbC from Xenorhabdus szentirmaii), as a query for a BLASTp search against a genomic database (e.g., NCBI).

-

Identification of Homologous Sequences: Analyze the BLASTp results to identify homologous protein sequences in different organisms.

-

Genomic Context Analysis: Examine the genomic regions surrounding the identified homologous genes for the presence of other genes typically found in natural product biosynthetic gene clusters (e.g., NRPS, PKS, tailoring enzymes).

-

BGC Prediction: Submit the genomic contigs containing the putative BGCs to a specialized genome mining tool like antiSMASH for detailed annotation and prediction of the cluster boundaries and potential product class.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the identified BGCs to assess their evolutionary relationships and identify novel, uncharacterized clusters.

-

Prioritization and Heterologous Expression: Prioritize novel and interesting BGCs for heterologous expression in a suitable host to produce the corresponding natural product.

Heterologous Expression of a Benzobactin Biosynthetic Gene Cluster in E. coli

This protocol provides a method for the heterologous expression of a benzobactin BGC, adapted from methodologies used for similar natural product gene clusters.

Methodology:

-

Vector Construction: The identified benzobactin BGC is cloned into an appropriate expression vector (e.g., a BAC or a vector system like pSEVA). The cluster should be placed under the control of an inducible promoter, such as the arabinose-inducible PBAD promoter.

-

Host Strain Selection: A suitable E. coli host strain is chosen. Strains like E. coli BL21(DE3) or engineered strains optimized for natural product biosynthesis are commonly used.

-

Transformation: The expression vector containing the BGC is transformed into the chosen E. coli host strain.

-

Culture and Induction:

-

Grow a starter culture of the recombinant E. coli strain overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of production medium (e.g., Terrific Broth) with the starter culture.

-

Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.

-

Induce the expression of the BGC by adding the appropriate inducer (e.g., L-arabinose to a final concentration of 0.2%).

-

Continue the culture at a lower temperature (e.g., 22°C) for 48-72 hours to allow for the production of the benzobactin.

-

-

Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract the cell pellet and/or the supernatant with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Analyze the crude extract by LC-MS to detect the presence of the desired benzobactin.

-

In Vitro DNA Cleavage Assay for C-1027

This protocol describes a method to assess the DNA-cleaving ability of C-1027 in vitro.

Methodology:

-

Substrate Preparation: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing the plasmid DNA, C-1027 chromophore, and a suitable buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS), followed by treatment with proteinase K to remove any associated proteins.

-

Analysis: Analyze the DNA products by agarose (B213101) gel electrophoresis. The cleavage of the supercoiled plasmid DNA will result in the formation of nicked (single-strand break) and linear (double-strand break) DNA, which can be visualized by staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

The this compound Moiety in Drug Development

The unique structural and biological properties of the this compound moiety make it an attractive scaffold for drug discovery and development. Its ability to interact with DNA and key signaling proteins suggests a broad range of potential therapeutic applications.

As a Pharmacophore for Anticancer Agents

The potent cytotoxicity of C-1027 and the benzobactins highlights the potential of the this compound core as a pharmacophore for the development of new anticancer agents. Medicinal chemistry efforts could focus on synthesizing derivatives of the this compound moiety to optimize its DNA-binding properties and cytotoxic activity while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective anticancer activity.

As a Scaffold for Immunomodulatory Drugs

The discovery of the immunomodulatory effects of a C-1027 derivative opens up a new avenue for the development of this compound-based drugs. By targeting inflammatory signaling pathways like NF-κB and p38 MAPK, these compounds could be developed into novel treatments for a variety of inflammatory and autoimmune diseases. Further research is needed to elucidate the precise molecular targets of the this compound moiety within these pathways and to develop derivatives with improved potency and selectivity.

Conclusion

The this compound moiety represents a rare but increasingly important structural motif in the landscape of natural products. From its role in the potent DNA-damaging agent C-1027 to its presence in the newly discovered cytotoxic benzobactins, this heterocyclic core demonstrates significant potential for drug development. The elucidation of its biosynthetic pathway and the application of genome mining are rapidly expanding our understanding of the diversity and distribution of this compound-containing natural products. Future research focused on the synthesis of novel derivatives, detailed SAR studies, and further exploration of their mechanisms of action will be crucial in harnessing the full therapeutic potential of this unique pharmacophore. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their work in this exciting field.

References

A Comprehensive Technical Guide to the Discovery, Isolation, and Biological Significance of Benzoxazolinate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzoxazolinate compounds, a class of heterocyclic molecules with significant and diverse biological activities. The document covers their initial discovery, methods for their isolation and synthesis, and a summary of their biological effects and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Discovery and Natural Occurrence

The this compound moiety is a relatively rare structural feature in natural products, first identified in the potent antitumor antibiotic C-1027, which is produced by Streptomyces globisporus.[1] This discovery was significant as the bis-heterocyclic structure of this compound plays a crucial role in the remarkable biological activity of C-1027.[1][2] The this compound portion of the molecule is involved in non-covalently binding to the CagA apoprotein, which stabilizes the enediyne chromophore during biosynthesis and secretion.[1] Furthermore, it acts as a DNA intercalator, positioning the enediyne core in the minor groove of DNA to induce cleavage.[1]

More recently, genome mining techniques have led to the discovery of a new class of this compound-containing natural products called benzobactins from diverse bacteria, including entomopathogenic bacteria like Xenorhabdus and Photorhabdus, as well as Pseudomonas chlororaphis.[1][3] This suggests that the biosynthetic machinery for producing these compounds is more widespread than initially thought and may be transferable between bacterial species through horizontal gene transfer.[1]

Biosynthesis of this compound

The biosynthesis of this compound has been a subject of significant research. It is now understood that the biosynthetic gene clusters (BGCs) responsible for producing this compound-containing compounds are present across various bacterial phyla, including Proteobacteria and Firmicutes.[1][3]

A key step in the biosynthesis is the final cyclization to form the this compound ring. This step is mediated by a putative acyl AMP-ligase.[1][3] Interestingly, the biosynthetic pathway for this compound in some bacteria appears to "borrow" an intermediate, 3-amino-4-hydroxybenzoic acid (ADIC), from the phenazine (B1670421) biosynthetic pathway.[1][2]

The general biosynthetic pathway in Xenorhabdus szentirmaii involves the following key steps:

-

The ADIC precursor is sourced from the phenazine (xpz) pathway.

-

An FMN-dependent and [Fe-S]-containing dehydrogenase (XsbA) is thought to convert ADIC to o-aminophenol (OPA).

-

A putative acyl AMP-ligase (XsbC) then mediates the intramolecular cyclization of OPA to form this compound.[1]

Isolation of this compound and Related Compounds

The isolation of this compound-containing natural products and their precursors often involves standard chromatographic techniques. While specific protocols for novel benzobactins are still emerging, methodologies for isolating related benzoxazinones from plant sources can provide a foundational approach.

Experimental Protocol: Modified Isolation of DIMBOA from Zea mays

This protocol is adapted from methodologies used for isolating benzoxazinones, which share structural similarities and may require similar extraction and purification steps.[4]

-

Extraction:

-

Plant Material: Fresh young leaves of Zea mays cv. Apache.

-

Homogenize the plant material in a blender with a mixture of methanol (B129727) and water (80:20 v/v).

-

Filter the homogenate through cheesecloth and then through filter paper.

-

Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain an aqueous extract.

-

-

Purification:

-

Liquid-Liquid Extraction: Partition the aqueous extract with ethyl acetate (B1210297). The organic phase will contain DIMBOA and other lipophilic compounds.

-

Column Chromatography: Concentrate the ethyl acetate phase and subject it to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the desired compound and evaporate the solvent.

-

-

Crystallization:

-

Recrystallize the crude DIMBOA from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure crystals.

-

-

Characterization:

-

Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthesis of Benzoxazolinone Derivatives

The synthesis of the benzoxazolinone core and its derivatives is of significant interest for creating libraries of compounds for drug discovery. Several synthetic routes have been developed.

Experimental Protocol: One-Pot Synthesis of N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide (BOABB)

This protocol describes a tandem Ugi four-component condensation followed by an intramolecular haloform cyclization.[5]

-

Reaction Setup:

-

To a solution of o-aminophenol (1 mmol) and p-trifluoromethylbenzaldehyde (1 mmol) in methanol (10 mL), add trichloroacetic acid (1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclohexyl isocyanide (1 mmol) to the reaction mixture.

-

-

Reaction Conditions:

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC), add a base such as potassium carbonate (2 mmol).

-

Stir for an additional 12 hours to facilitate the intramolecular cyclization.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Table 1: Characterization Data for Synthesized Benzoxazolinone Derivatives [6]

| Compound | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν_max, cm⁻¹) |

| Amide Derivative | 78 | 252-254 | 2.85 (t), 4.13 (t), 7.11-7.36 (m), 7.67 (d), 7.73 (d), 10.39 (s) | 34.45, 38.25, 109.51, 109.60, 112.43, 118.69, 122.16, 123.82, 126.69, 127.44, 130.97, 138.38, 141.77, 141.96, 153.63, 169.20 | 3374, 3304, 3260 (NH₂, NH), 1754 (C=O) |

| Hydrazone Derivative | - | - | 2.73, 3.11 (2t), 4.07-4.18 (m), 7.06-8.07 (m), 11.51 (s), 11.61 (s) | 30.37, 32.27, 38.00, 38.18, 109.39-172.04 | 3182, 3066 (NH), 1780 (C=O), 1662 (C=N) |

| 5-Chlorobenzimidazole Derivative | - | - | 3.25 (t), 4.26 (t), 7.04-7.61 (m), 12.54 (s) | 27.00, 40.39, 97.46-153.57 | 3312 (NH), 1744 (C=O), 1483 (C=N) |

| Fluorinated Derivative | - | - | 3.24 (t), 4.26 (t), 6.97-7.45 (m), 12.46 (s) | 27.00, 40.39, 97.46-158.25 | 3074 (NH), 1769 (C=O), 1488 (C=N) |

Biological Activities and Therapeutic Potential

This compound and its synthetic analogs, benzoxazolinones and benzoxazoles, exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.

5.1. Antimicrobial Activity

Several derivatives of 2-benzoxazolinone (B145934) have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[6]

Table 2: Antibacterial Activity of Benzoxazolinone Derivatives (MIC, μg/mL) [6]

| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Salmonella Enteritidis |

| Amide Derivative | >1000 | 250 | 500 | >1000 |

| 5-chlorobenzimidazole | 125 | 62.5 | 125 | 250 |

| Hydrazone (3-chloro) | 62.5 | 125 | 250 | 500 |

| Hydrazone (2-furyl) | 125 | 62.5 | 125 | 250 |

| Hydrazone (5-nitro-2-furyl) | 62.5 | 31.25 | 62.5 | 125 |

The mechanism of action for some oxazoline-based antimicrobial polymers has been shown to involve disruption of the bacterial cell membrane, with potential interactions with bacterial DNA.[7]

5.2. Fungicidal, Herbicidal, and Insecticidal Activities

Derivatives of benzoxazolinone and benzoxazolinethione have demonstrated significant activity in agricultural applications.

-

Fungicidal Activity: 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles are effective against pathogens like Fusarium oxysporum and Verticillium dahliae.[8][9] For instance, 2-methylthiobenzoxazole inhibited V. dahliae spores by 96.4%.[8][9] They are also effective against powdery mildew on cucumbers and wheat.[8][9]

-

Herbicidal Activity: 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles show contact herbicidal action.[8]

-

Insecticidal Activity: O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone has been used as an insecticide.[8]

Table 3: Fungicidal Activity of Benzoxazolinone Derivatives [9]

| Compound | Pathogen | Inhibition (%) |

| 2-methylthiobenzoxazole | Verticillium dahliae | 96.4 |

| Benzoxazolyl-2-carbamic acid butyl ester | Verticillium dahliae | 65 |

5.3. Anticancer and Antitumor Activity

As mentioned, the natural product C-1027, containing a this compound moiety, is a highly cytotoxic antitumor agent.[2] This has spurred the development of synthetic benzoxazole (B165842) derivatives as potential anticancer drugs. For example, some novel phortress (B1677703) analogues with a benzoxazole core have shown significant anticancer effects against various carcinoma cell lines.[10] The proposed mechanism for these analogues involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent expression of cytochrome P450 CYP1A1.[10]

A synthetic derivative of Acanthus ilicifolius alkaloid, BOABB, has demonstrated an inhibitory effect on cervical cancer C-33A cells with an IC₅₀ of 32.3 μM.[5] It was also shown to inhibit cell migration and induce apoptosis, with the apoptotic rate increasing from 10.86% to 34.70% upon treatment.[5]

Conclusion

This compound compounds and their synthetic analogs represent a versatile and promising class of molecules for drug discovery and development. Their diverse biological activities, ranging from antimicrobial and anticancer to agricultural applications, underscore their therapeutic potential. The elucidation of their biosynthetic pathways and the development of efficient synthetic routes are paving the way for the creation of novel and more potent derivatives. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating these promising compounds into clinical and agricultural solutions.

References

- 1. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of this compound‐Containing Natural Products in Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing biochemical “rings of power” | EurekAlert! [eurekalert.org]

- 3. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of this compound-Containing Natural Products in Diverse Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and synthesis of allelochemicals from gramineae: benzoxazinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Benzoxazolinate Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinates are a class of heterocyclic natural products that have garnered significant interest due to their presence in potent bioactive compounds, including the enediyne antitumor antibiotic C-1027. The benzoxazolinate moiety plays a crucial role in the biological activity of these molecules, often facilitating interactions with DNA and proteins. Understanding the biosynthesis of this important scaffold is critical for harnessing its potential in synthetic biology and drug development. This technical guide provides an in-depth overview of the core this compound biosynthetic pathway as elucidated in bacteria, focusing on the key enzymatic transformations, relevant quantitative data, and detailed experimental protocols for pathway characterization.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the primary metabolite chorismic acid and proceeds through a series of enzymatic reactions to yield the final heterocyclic product. The pathway has been primarily characterized in bacteria such as Streptomyces globisporus (producer of C-1027) and entomopathogenic bacteria like Xenorhabdus and Photorhabdus. The core pathway involves three key enzymatic steps:

-

Formation of 2-amino-2-deoxyisochorismic acid (ADIC): The pathway initiates with the conversion of chorismic acid to ADIC. This reaction is catalyzed by an ADIC synthase , such as SgcD in S. globisporus or its homolog XpzC in Xenorhabdus szentirmaii.[1] This enzyme is a homolog of the anthranilate synthase component I.[1]

-

Conversion of ADIC to 3-hydroxyanthranilic acid (OPA): The second step involves the conversion of ADIC to an unstable intermediate, which is then proposed to be converted to OPA. This transformation is carried out by an FMN-dependent and [Fe-S] cluster-containing dehydrogenase .[1] In S. globisporus, this enzyme is SgcG, and its homolog in X. szentirmaii is XsbA.[1]

-

Cyclization to form this compound: The final and key step is the intramolecular cyclization of OPA to form the this compound ring. This reaction is mediated by a putative acyl-AMP ligase , exemplified by XsbC in X. szentirmaii.[1] This enzyme activates the carboxylate of the enolpyruvate moiety of OPA via ATP-dependent adenylation, facilitating the nucleophilic attack by the amino group to form the lactam ring.[1]

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not yet fully available in the public domain, studies involving gene deletion and heterologous expression have provided valuable quantitative insights into the pathway's productivity and the synergistic effects of certain enzymes.

Table 1: Relative Production of Benzobactins in Pseudomonas chlororaphis Deletion Mutants [2]

| Mutant Strain | Relative Production of Benzobactin A (%) | Relative Production of Benzobactin B (%) |

| PBADpbzA (promoter exchange) | 100 | 100 |

| ΔpbzF (ADIC synthase homolog) | ~0.1 | Not Detected |

| ΔphzE (ADIC synthase) | ~3.3 | ~3.3 |

| ΔpbzF ΔphzE (double deletion) | Not Detected | Not Detected |

Data is relative to the production in the PBADpbzA promoter exchange mutant. This data highlights the significant decrease in benzobactin production upon deletion of ADIC synthase homologs, indicating their crucial role in supplying the ADIC precursor. The synergistic effect of PbzF and PhzE is also evident from the drastic reduction in product titers in the single deletion mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression of this compound Biosynthetic Genes in E. coli

This protocol describes the heterologous expression of the xsb gene cluster from X. szentirmaii in E. coli to produce this compound.

1. Plasmid Construction:

- Amplify the xsbA, xsbB, xsbC, xsbD, and xsbE genes from X. szentirmaii genomic DNA using high-fidelity DNA polymerase.

- Clone the amplified genes into an appropriate expression vector, such as pET28a(+), under the control of an inducible promoter (e.g., T7 promoter). The genes can be cloned as an operon or on separate compatible plasmids.

- To ensure the production of the ADIC precursor, co-express the xpzC gene (ADIC synthase) from X. szentirmaii on a compatible plasmid.

2. Transformation and Culture:

- Transform the constructed plasmids into a suitable E. coli expression strain, such as BL21(DE3).

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

- Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

3. Induction and Fermentation:

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to incubate the culture at a lower temperature, such as 18°C, for 16-24 hours to enhance soluble protein expression.

4. Extraction and Analysis:

- Harvest the cells by centrifugation.

- Extract the metabolites from the culture supernatant and cell pellet using an equal volume of ethyl acetate.

- Evaporate the organic solvent and redissolve the residue in methanol (B129727) for analysis by HPLC or HPLC-MS/MS.

Protocol 2: In Vitro Reconstitution of this compound Formation

This protocol outlines the steps for the in vitro enzymatic synthesis of this compound from chorismic acid.

1. Enzyme Purification:

- Individually express and purify the ADIC synthase (e.g., XpzC), FMN-dependent dehydrogenase (e.g., XsbA), and acyl-AMP ligase (e.g., XsbC) with N-terminal His-tags from E. coli.

- Perform protein purification using Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. In Vitro Reaction Setup:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT).

- In a total volume of 100 µL, combine:

- Chorismic acid (1 mM)

- Purified ADIC synthase (5 µM)

- Purified FMN-dependent dehydrogenase (5 µM)

- Purified acyl-AMP ligase (5 µM)

- ATP (2 mM)

- FMN (0.1 mM)

- NAD(P)H (1 mM)

- Incubate the reaction mixture at 30°C for 2-4 hours.

3. Product Detection:

- Quench the reaction by adding an equal volume of cold methanol.

- Centrifuge to pellet the precipitated proteins.

- Analyze the supernatant for the presence of this compound using HPLC-MS/MS.

Protocol 3: HPLC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the sensitive and specific quantification of this compound and related benzobactins.

1. Sample Preparation:

- Extract metabolites from bacterial cultures or in vitro reaction mixtures as described in the previous protocols.

- Reconstitute the dried extracts in a known volume of a suitable solvent (e.g., 50% methanol in water).

- Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

3. MS/MS Conditions:

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (optimization required).

- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

- MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and any internal standards.

- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Quantification:

- Prepare a calibration curve using authentic standards of this compound.

- Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The regulation of the this compound biosynthetic pathway is likely integrated with the broader metabolic and signaling networks of the producing organism. While specific regulatory signaling pathways have not been extensively detailed, the biosynthesis is often linked to primary metabolic pathways, such as the shikimate pathway for the supply of chorismic acid, and phenazine (B1670421) biosynthesis for the provision of the ADIC precursor in some bacteria.[1]

Diagrams

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for the discovery and engineering of novel bioactive natural products. The identification of the key enzymes, particularly the acyl-AMP ligase responsible for the final cyclization, opens up avenues for genome mining to identify new producers of this compound-containing compounds. The experimental protocols and analytical methods detailed in this guide offer a framework for researchers to further investigate this pathway, characterize the enzymes involved, and develop strategies for the fermentative production of these valuable molecules. Future work focusing on the detailed kinetic characterization of the biosynthetic enzymes and the elucidation of the regulatory networks governing this pathway will be crucial for advancing the field of natural product biosynthesis and its application in drug development.

References

- 1. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of this compound-Containing Natural Products in Diverse Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of this compound‐Containing Natural Products in Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Bacterial Blueprint: An In-depth Technical Guide to the Biological Origin of Benzoxazolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazolinate is a significant heterocyclic moiety, integral to the structure and bioactivity of several potent natural products, including the antitumor antibiotic C-1027. Understanding its biosynthesis in bacteria is pivotal for the discovery of novel therapeutics and the bioengineering of improved production systems. This technical guide provides a comprehensive overview of the biological origin of this compound in bacteria, focusing on the key biosynthetic pathways, enzymes, and genetic determinants. We present detailed experimental protocols for the elucidation of these pathways, quantitative data on production, and visual representations of the core biological and experimental processes. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction

The this compound scaffold is a rare but powerful feature in natural products, known to interact with DNA and proteins, thereby conferring remarkable biological activities.[1][2] Initially identified in the enediyne antibiotic C-1027 produced by Streptomyces globisporus, the biosynthetic origins of this moiety have been a subject of intense research.[1] Recent advancements in genome mining, enabled by the characterization of key biosynthetic enzymes, have revealed that the capacity to produce this compound-containing compounds is not restricted to Actinobacteria but is widespread across diverse bacterial phyla, including Proteobacteria and Firmicutes.[1][2][3]

This guide delves into the core of this compound biosynthesis, drawing primarily from the seminal work on the characterization of the biosynthetic gene clusters (BGCs) in Xenorhabdus szentirmaii and Pseudomonas chlororaphis.[1] We will explore the enzymatic cascade leading to the formation of the this compound ring, the genetic architecture of the responsible BGCs, and the interplay with other metabolic pathways.

Biosynthetic Pathways of this compound

The formation of the this compound core proceeds through a conserved enzymatic logic, although the specific genetic organization and precursor supply can vary between different bacterial species. The key steps involve the synthesis of an anthranilate derivative, followed by a crucial cyclization reaction.

The xsb Biosynthetic Pathway in Xenorhabdus szentirmaii

In the entomopathogenic bacterium Xenorhabdus szentirmaii DSM 16338, the biosynthesis of this compound is encoded by the xsb gene cluster.[1] A notable feature of this pathway is its reliance on biosynthetic crosstalk, borrowing a key precursor from the phenazine (B1670421) biosynthetic pathway.[1] The proposed pathway is as follows:

-

ADIC Synthesis: The phenazine pathway enzyme Xpz provides 2-amino-2-deoxyisochorismate (ADIC).[1]

-

Conversion to OPA: The FMN-dependent and [Fe-S]-containing dehydrogenase, XsbA (homologous to SgcG), is proposed to convert ADIC to 2-oxo-2-phosphonoacetic acid (OPA).[1]

-

Cyclization to this compound: A putative acyl AMP-ligase, XsbC, mediates the final intramolecular cyclization of OPA to form the this compound moiety.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of this compound‐Containing Natural Products in Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-Guided Genome Mining of Octacyclic Cyclophane Alkaloids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Benzoxazolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolinate core is a significant heterocyclic motif found in a range of natural products and synthetic compounds exhibiting notable biological and photophysical properties. A comprehensive understanding of its spectroscopic characteristics is paramount for its application in drug discovery, molecular probes, and materials science. This technical guide provides a detailed overview of the key spectroscopic properties of this compound and its derivatives, including UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for synthesis and characterization are provided, alongside a visualization of the biosynthetic pathway of this compound-containing natural products. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in bioactive natural products and their utility as versatile fluorophores.[1][2] The rigid, planar structure of the benzoxazole (B165842) ring system, often in conjugation with a hydroxyphenyl substituent, gives rise to unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). This process leads to a large Stokes shift, making these compounds ideal candidates for fluorescent probes, sensors, and optoelectronic materials. In the realm of drug development, the this compound moiety is a key pharmacophore in several natural products with potent biological activities, necessitating a thorough spectroscopic characterization for structure elucidation and mechanism of action studies.[3] This guide aims to consolidate the spectroscopic data and methodologies related to this compound and its pertinent derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound derivatives are dominated by π-π* transitions within the conjugated aromatic system. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are highly sensitive to the substitution pattern on the benzoxazole and hydroxyphenyl rings, and the solvent environment.

A key feature of 2-(2'-hydroxyphenyl)benzoxazole (HBO) type derivatives is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation of the enol form, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring, forming an excited keto tautomer. This keto form is responsible for the characteristic long-wavelength, large Stokes-shifted fluorescence.

Quantitative Spectroscopic Data

The following tables summarize the UV-Vis absorption and fluorescence data for a selection of this compound derivatives.

Table 1: UV-Vis Absorption Data for Benzoxazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 336 | 1.83 x 10⁴ | [4] |

| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 374 | 5.30 x 10⁴ | [4] |

| 2-(4'-acetylamino-2'-hydroxyphenyl)benzoxazole | Ethanol | 339 | 1.69 x 10⁵ | [4] |

| HBO-NBu₂ | Dichloromethane | - | - | [5] |

| Boron(III) Complex of 2-(2'-hydroxyphenyl)benzoxazole | Dichloromethane | 336 - 375 | 13,000 - 30,000 | [6] |

| Boron(III) Complex of Diethylamino-substituted HBO | Dichloromethane | 385 - 401 | 60,000 - 80,000 | [6] |

Table 2: Fluorescence Emission Data for Benzoxazole Derivatives

| Compound | Solvent | λem (nm) | Quantum Yield (Φf) | Reference |

| HBO-NBu₂ | Dichloromethane | - | 0.62 | [5] |

| Boron(III) Complex of 2-(2'-hydroxyphenyl)benzoxazole | Dichloromethane | 385 - 439 | 0.17 - 0.73 | [6] |

| BODIPY-HBO Dyad | - | - | - | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound-containing molecules. The chemical shifts of the protons and carbons in the benzoxazole and associated ring systems provide detailed information about the electronic environment and connectivity of the atoms.

Representative NMR Data

The following tables present typical ¹H and ¹³C NMR chemical shift ranges for benzoxazole derivatives. It is important to note that specific chemical shifts can vary based on substitution and solvent.

Table 3: ¹H NMR Spectroscopic Data for Benzoxazole Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Benzoxazole Aromatic Protons | 7.25 - 7.80 | m | [4] |

| Hydroxyphenyl Aromatic Protons | 6.16 - 7.70 | m | [4] |

| Phenolic -OH | ~11.14 | s (broad) | [4] |

| Amino -NH₂ | ~6.06 | s (broad) | [4] |

| 2-Methylbenzo[d]oxazole (CH₃) | 2.61 | s | [7] |

| 2-Phenylbenzo[d]oxazole (Aromatic) | 7.36 - 8.27 | m | [7] |

Table 4: ¹³C NMR Spectroscopic Data for Benzoxazole Derivatives

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=N (Oxazole) | 162.0 - 163.7 | [7] |

| Quaternary Carbons (Benzoxazole Fusion) | 140.9 - 150.9 | [7] |

| Aromatic CH (Benzoxazole) | 109.5 - 126.1 | [7] |

| Aromatic C (Phenyl Substituent) | 126.6 - 130.6 | [7] |

| 2-Methylbenzo[d]oxazole (CH₃) | 14.46 | [7] |

NMR Data for Benzobactin B

The benzobactin B, a natural product containing a this compound moiety, has been characterized by NMR spectroscopy.

Table 5: NMR Spectroscopic Data for Benzobactin B

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) (J in Hz) |

| This compound Moiety | ||

| 2 | 158.2 | - |

| 4 | 122.9 | 7.35 (d, 8.0) |

| 5 | 125.4 | 7.51 (t, 8.0) |

| 6 | 124.8 | 7.43 (t, 8.0) |

| 7 | 116.1 | 7.68 (d, 8.0) |

| 7a | 148.1 | - |

| 3a | 141.5 | - |

| Serine Moiety | ||

| 1' | 171.5 | - |

| 2' | 56.7 | 4.65 (t, 4.0) |

| 3' | 62.1 | 3.98 (dd, 11.5, 4.0), 3.92 (dd, 11.5, 4.0) |

| 2-Hydroxymethylserine Moiety | ||

| 1'' | 170.8 | - |

| 2'' | 65.4 | 4.52 (d, 8.5) |

| 3'' | 63.9 | 3.85 (d, 11.5), 3.79 (d, 11.5) |

Note: Data is representative and based on the characterization of benzobactin B as reported in the literature.

Experimental Protocols

Synthesis of 2-(2'-hydroxyphenyl)benzoxazole Derivatives

A common method for the synthesis of 2-(2'-hydroxyphenyl)benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative.

Example Protocol:

-

An equimolar mixture of the appropriate 2-aminophenol and aminosalicylic acid is prepared.

-

The mixture is heated in the presence of a dehydrating agent, such as polyphosphoric acid or boric acid, at elevated temperatures (e.g., 200-250 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution, and then with water.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

UV-Vis Spectrophotometry

-

Solutions of the this compound derivatives are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane) at a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

-

The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.

-

The solvent is used as a reference.

-

The wavelength of maximum absorption (λmax) and the absorbance value are determined.

-

The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[4]

Fluorescence Spectroscopy

-

Solutions of the compounds are prepared in a spectroscopic grade solvent, with concentrations adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

The fluorescence emission and excitation spectra are recorded on a spectrofluorometer.

-

The excitation wavelength is set at the absorption maximum (λmax), and the emission spectrum is scanned over a suitable wavelength range.

-

The fluorescence quantum yield (Φf) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φf(sample) / Φf(standard) = [A(standard) * I(sample) * n(sample)²] / [A(sample) * I(standard) * n(standard)²] where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.[6]

NMR Spectroscopy

-

Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Biosynthesis of this compound

The this compound core in natural products is synthesized through a dedicated biosynthetic pathway. The following diagram illustrates the key steps in the biosynthesis of benzobactin, a this compound-containing natural product.[3]

Caption: Biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound and its derivatives. The tabulated UV-Vis, fluorescence, and NMR data serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and materials science. The detailed experimental protocols offer practical guidance for the synthesis and characterization of these important heterocyclic compounds. The visualization of the biosynthetic pathway provides insight into the natural production of these molecules. A thorough understanding of these spectroscopic properties is critical for the continued development and application of this compound-based compounds in various scientific disciplines.

References

- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of this compound‐Containing Natural Products in Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzoxazolinate Derivatives and Analogues for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinate and its related analogues, including benzoxazolinones and benzoxazoles, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Chemical Structures

The foundational structures discussed in this guide are the this compound, benzoxazolinone, and benzoxazole (B165842) nuclei. The this compound moiety is a rare feature in natural products, first identified in the potent antitumor antibiotic C-1027, where it plays a crucial role in its remarkable biological activity by interacting with both proteins and DNA.[1] Benzoxazolinones and benzoxazoles are synthetic analogues that have been extensively explored for their therapeutic potential.

Synthesis of this compound Derivatives and Analogues

The synthesis of these compounds can be achieved through various chemical routes. Below are representative protocols for the synthesis of key derivatives.

Experimental Protocol: Synthesis of 2-Benzoxazolinone (B145934) Derivatives

A common route to 2-benzoxazolinone derivatives involves the cyclization of 2-aminophenol (B121084) precursors. A general multi-step synthesis is outlined below.[2]

Step 1: Synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide

-

A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (1 eq.), methanol, and a catalytic amount of concentrated H₂SO₄ is heated under reflux for 8 hours to yield methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate.

-

The resulting methyl ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (10 eq.) in ethanol (B145695) for 12 hours.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide.[2]

Step 2: Synthesis of N'-Arylmethylene-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazides (Hydrazones)

-

A solution of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (1 eq.) in ethanol is treated with the appropriate aromatic aldehyde (1 eq.).

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

The mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the final hydrazone derivative.[2]

Characterization: The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.[2]

Biological Activities and Quantitative Data

This compound derivatives and their analogues exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The following tables summarize the quantitative data for some of these activities.

Antimicrobial Activity

Many benzoxazole and benzoxazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 1: Antibacterial Activity of Selected Benzoxazole and Benzoxazolinone Derivatives (MIC in µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 5c | 3.12 | - | - | - | [3] |

| 5e | 3.12 | - | - | significant activity | [3] |

| 6a | - | - | - | significant activity | [3] |

| 6e | - | - | - | significant activity | [3] |

Note: "-" indicates data not reported in the cited source. "Significant activity" was noted but a specific MIC value was not provided.

Anticancer Activity

The anticancer potential of this compound analogues is a major area of research. Their cytotoxicity against various cancer cell lines is often quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives (IC50 in µM)

| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |

| 12l | 10.50 | 15.21 | - | [4] |

| 12d | 23.61 | 44.09 | - | [4] |

| 12f | 36.96 | 22.54 | - | [4] |

| 12i | 27.30 | 27.99 | - | [4] |

| 13a | 25.47 | 32.47 | - | [4] |

| Compound 6 | - | - | 24.5 | [5] |

| Compound 4 | - | - | 39.9 | [5] |

| Compound 26 | - | - | 35.6 | [5] |

| 5a | Potent | Potent | - | [6] |

| 6 | Potent | Potent | - | [6] |

Note: "-" indicates data not reported in the cited source. "Potent" indicates significant activity was reported without specific IC50 values.

Enzyme Inhibitory Activity

Certain benzoxazole derivatives have been shown to be potent inhibitors of various enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and monoamine oxidase (MAO).

Table 3: Enzyme Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 / Ki | Reference |

| 12l | VEGFR-2 | 97.38 nM (IC50) | [4] |

| 1d | MAO-B | 0.0023 µM (IC50) | [1] |

| 2e | MAO-B | 0.0033 µM (IC50) | [1] |

| 2c | MAO-A | 0.670 µM (IC50) | [1] |

| 2e | MAO-A | 0.592 µM (IC50) | [1] |

Experimental Protocols for Biological Assays

Reproducible and standardized protocols are essential for the evaluation of the biological activity of newly synthesized compounds.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth and incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Protocol for Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed, and the fixed cells are stained with SRB solution for 30 minutes at room temperature.

-

Solubilization and Absorbance Reading: Unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution. The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

-

IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development.

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer activity of this compound analogues, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

1. Induction of Apoptosis:

Many benzoxazole derivatives have been shown to induce apoptosis in cancer cells. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For example, some derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[4][7] The activation of effector caspases, such as caspase-3, is a key event in the execution phase of apoptosis.[4][7]

2. Inhibition of DNA Repair Pathways:

A promising strategy in cancer therapy is to inhibit DNA repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents. The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DNA double-strand breaks. DNA-dependent protein kinase (DNA-PK) is a key enzyme in this pathway. Some benzoxazine (B1645224) analogues have been identified as inhibitors of DNA-PK, leading to delayed DNA repair, cell cycle arrest, and apoptosis.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of some benzoxazolinone derivatives are linked to their ability to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[8] Additionally, some analogues can activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[9]

Conclusion and Future Directions

This compound derivatives and their analogues represent a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from antimicrobial to anticancer and anti-inflammatory, underscores the importance of this chemical scaffold in drug discovery. The ability to systematically synthesize and modify these compounds allows for the exploration of structure-activity relationships, leading to the optimization of potency and selectivity.

Future research in this area will likely focus on:

-

The discovery and characterization of novel, naturally occurring this compound-containing compounds.

-

The development of more efficient and green synthetic methodologies.

-

The elucidation of novel mechanisms of action and the identification of new molecular targets.

-

The use of computational methods, such as molecular docking and dynamics simulations, to guide the rational design of more potent and selective analogues.

-

The evaluation of lead compounds in preclinical and clinical studies to translate their therapeutic potential into novel medicines.

This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate the continued exploration and development of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

The Core Mechanism of Benzoxazolinate: A Technical Guide to DNA Intercalation and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of benzoxazolinate, a rare bis-heterocyclic moiety renowned for conferring potent biological activity to a class of natural products. The primary focus of this document is on the well-characterized this compound-containing antitumor antibiotic, C-1027. The mechanism is dissected from the initial molecular interaction with DNA to the downstream cellular signaling cascades that culminate in cell death.

Core Mechanism: A Two-Step Assault on DNA Integrity

The cytotoxic effect of this compound-containing compounds like C-1027 is not derived from the this compound moiety acting in isolation. Instead, it serves as a high-affinity anchor to the primary cellular target: DNA. This allows the reactive "warhead" of the molecule to execute its function with high efficiency. The mechanism can be understood as a two-step process:

-

DNA Intercalation: The planar, aromatic structure of the this compound moiety facilitates its insertion between the base pairs of the DNA double helix, specifically binding to the minor groove.[1][2] This non-covalent interaction is crucial as it positions the entire molecule in close proximity to the DNA backbone.

-

DNA Cleavage: Once anchored, the reactive enediyne core of C-1027 undergoes a Bergman cyclization, a rearrangement reaction that generates a highly reactive p-benzyne biradical.[3] This biradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, primarily from the C1', C4', and C5' positions.[3] This action initiates a cascade of reactions leading to both single- and double-strand breaks, as well as the formation of interstrand cross-links (ICLs) and DNA-drug adducts.[3][4][5]

The unique ability of C-1027 to induce complex DNA lesions, including double-strand breaks and ICLs, underpins its high cytotoxicity.[3] Notably, its effectiveness is enhanced in hypoxic conditions, a characteristic of solid tumors, making it a subject of significant therapeutic interest.[3]

Cellular Consequences and Signaling Pathways

The extensive DNA damage wrought by C-1027 triggers a robust cellular response, primarily activating the DNA Damage Response (DDR) network. This leads to cell cycle arrest, attempts at DNA repair, and ultimately, apoptosis.

Activation of DNA Damage Response (DDR): C-1027 is unique in its ability to concurrently activate two master kinases of the DDR pathway:

-

ATM (Ataxia-Telangiectasia Mutated) Kinase: Activated primarily in response to DNA double-strand breaks (DSBs).

-

ATR (ATM and Rad3-related) Kinase: Activated by single-stranded DNA regions, which often accompany the processing of lesions like ICLs.

The simultaneous induction of DSBs and ICLs by C-1027 leads to the activation of both ATM and ATR pathways.[3][4][6] A remarkable feature of C-1027's action is that even in cells deficient in ATM, the presence of ATR is sufficient to phosphorylate and activate key downstream effectors like p53, Chk1, and Chk2, ensuring the DDR signal is propagated.[6]

Downstream Effects:

-

Inhibition of DNA Replication: C-1027 treatment rapidly halts DNA replication. This occurs through at least two mechanisms: a functional deficiency of Replication Protein A (RPA), a critical component of the replication machinery, and the activation of DNA-dependent protein kinase (DNA-PK), which can act as a trans-acting inhibitor of replication.[5]

-

Induction of Apoptosis: If the DNA damage is too severe for the cell to repair, the DDR signaling cascade switches to a pro-death signal, initiating apoptosis. This is characterized by the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of cellular substrates, leading to the morphological hallmarks of programmed cell death.[7][8][9]

Quantitative Data on Biological Activity

While precise IC₅₀ values are highly dependent on the cell line and assay duration, the literature indicates that C-1027 is an exceptionally potent cytotoxic agent.

| Compound | Metric | Concentration | Target / Cell Line | Citation |

| C-1027 | Cytotoxicity | Picomolar range (long exposure) | General | [5] |

| C-1027 | DNA Damage | 50 nM | SV40 DNA (in lytically infected cells) | [10] |

| C-1027 | DNA Damage | 0.1 nM | Uninfected BSC-1 cells | [10] |

| Various Natural Products | IC₅₀ | 0.2 µM - 10 µM | Various cancer cell lines | [11][12] |

Table 1: Summary of reported quantitative data for C-1027 and comparable natural products. The data illustrates the high potency of C-1027, with significant DNA damage occurring at nanomolar concentrations.

Experimental Protocols

The study of this compound's mechanism of action involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: DNA Intercalation Analysis via Ethidium Bromide (EtBr) Displacement Assay

This competitive binding assay measures the ability of a test compound to displace a known intercalator (EtBr) from DNA, resulting in a decrease in fluorescence.

Materials:

-

Calf Thymus DNA (or other dsDNA)

-

Ethidium Bromide (EtBr) solution

-

This compound-containing compound (e.g., C-1027)

-

Binding Buffer (e.g., Tris-HCl, NaCl, EDTA, pH 7.5)

-

Fluorometer or fluorescence plate reader

Methodology:

-

Prepare DNA-EtBr Complex: In the binding buffer, prepare a solution of dsDNA. Add EtBr to a final concentration that yields a stable, high-level fluorescence signal (e.g., 0.5 µg/mL).[13] Incubate for 15-30 minutes at room temperature, protected from light, to allow for complete intercalation and signal stabilization.

-

Aliquot and Add Compound: Aliquot the DNA-EtBr complex solution into a 96-well microplate or individual cuvettes.

-

Create Titration Series: Add the this compound-containing compound to the aliquots in a series of increasing concentrations. Include a "no compound" control.

-

Incubate: Incubate the reactions for 30-60 minutes at room temperature to allow the system to reach binding equilibrium.[13]

-

Measure Fluorescence: Measure the fluorescence intensity of each sample using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

-

Data Analysis: Plot the percentage decrease in fluorescence intensity as a function of the compound concentration. This curve can be used to determine the concentration of the compound required to displace 50% of the EtBr (the IC₅₀ for displacement), which is related to its DNA binding affinity.

Protocol 2: In Vitro DNA Cleavage Assay

This assay directly visualizes the ability of a compound to cause single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound-containing compound

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5)

-

Gel Loading Dye

-

DNA stain (e.g., SYBR Green)

-

Agarose gel electrophoresis system and imaging equipment

Methodology:

-

Set Up Reactions: In microcentrifuge tubes, combine the supercoiled plasmid DNA with the reaction buffer. Add the this compound-containing compound at various concentrations. Include a "no compound" control.

-

Incubate: Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

Stop Reaction: Stop the reaction by adding gel loading dye containing a chelating agent like EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the different DNA forms are well-separated.[14]

-

Visualize and Analyze: Stain the gel with a DNA stain and visualize it under UV light. Analyze the conversion of DNA forms:

-

Form I (Supercoiled): Uncut plasmid.

-

Form II (Nicked/Circular): Result of a single-strand break.

-

Form III (Linear): Result of a double-strand break.

-

Quantify the percentage of each form in each lane to determine the dose-dependent DNA cleavage activity of the compound.

-

Protocol 3: Cellular Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with the compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound-containing compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow Cytometer

Methodology:

-